5-chloro-3-methoxy-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
5-chloro-3-methoxy-1H-indazole |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-6-4-5(9)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11) |
InChI Key |
VQOMHYLIIWQHCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 3 Methoxy 1h Indazole and Analogues
General Approaches to 1H-Indazole Ring System Construction
The formation of the 1H-indazole ring is achievable through several established synthetic paradigms. These methods often involve the strategic formation of the critical N-N bond and subsequent cyclization to create the bicyclic aromatic system.
Cyclization reactions are the cornerstone of indazole synthesis, with several classical and contemporary methods being widely employed. nih.gov Traditional approaches include the [3+2] cycloaddition of diazomethanes with benzyne, the diazotization or nitrosation of ortho-alkylanilines, and the intramolecular amination of ortho-haloarylhydrazones. nih.govacs.org Another common route involves the addition and subsequent cyclization of hydrazines with ortho-haloarylaldehydes or ketones. nih.govchemicalbook.com
More specific cyclization strategies include the ring opening of isatin to form an amino phenylglyoxylic acid, which then undergoes diazotization and reductive cyclization. chemicalbook.com The diazotization-cyclization protocol has also been successfully applied to o-alkynylanilines to yield 3-substituted 1H-indazoles. chemicalbook.com Furthermore, arylhydrazones can be converted to 1H-indazoles through direct aryl C-H amination using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA). nih.gov A one-pot domino process involving the preparation of arylhydrazones from acetophenones or benzaldehydes followed by deprotonation and nucleophilic aromatic substitution (SNAr) ring closure also provides an efficient route. nih.gov
| Cyclization Strategy | Starting Materials | Key Features |
| Davis–Sorensen Reaction | o-Toluidine derivatives | Involves diazotization followed by ring closure. chemicalbook.com |
| Jacobson Indazole Synthesis | o-Methylacetanilide derivatives | Proceeds via nitrosation, rearrangement, and cyclization. chemicalbook.com |
| Hydrazine Condensation | o-Halobenzaldehydes or ketones and hydrazine | A direct condensation-cyclization method. chemicalbook.com |
| [3+2] Cycloaddition | Arynes and diazomethane derivatives | A modern approach for forming the five-membered ring. nih.govorganic-chemistry.org |
| Intramolecular C-H Amination | Aminohydrazones or Arylhydrazones | Can be achieved with or without metal catalysts. nih.gov |
| Reductive Cyclization | 2-Nitrobenzaldehyde derivatives | Involves condensation followed by reductive cyclization. chemicalbook.com |
Catalysis has significantly advanced the synthesis of the indazole pharmacophore, enhancing efficiency, selectivity, and substrate scope. benthamdirect.combohrium.comresearchgate.net Both transition-metal and acid-base catalysts have proven effective. benthamdirect.combohrium.com
Transition-metal catalysis is particularly prominent. Palladium-catalyzed methods, for instance, can be used to synthesize indazoles from hydrazones, although some routes require high catalyst loading and produce protected indazoles. google.comacs.org Copper-catalyzed systems are also versatile; CuO nanoparticles have been used for one-pot, three-component synthesis of 2H-indazoles, and Cu(OAc)₂ can mediate N-N bond formation using oxygen as the sole oxidant. nih.govorganic-chemistry.org Rhodium(III)-promoted double C-H activation offers another powerful route from aldehyde phenylhydrazones. nih.gov
| Catalyst System | Reaction Type | Substrates | Notes |
| Palladium (Pd) | C-N Cross-Coupling | Aryltosylhydrazones, 2-bromobenzyl bromides | Can require high catalyst loading or specific ligands. acs.orgorganic-chemistry.org |
| Copper (Cu) | Amination, N-N Bond Formation | 2-Haloacetophenones, o-Aminobenzonitriles | Versatile, used in Ullmann-type reactions and multi-component syntheses. chemicalbook.comnih.govacs.org |
| Rhodium (Rh) | C-H Activation | Aldehyde phenylhydrazones | Enables C-H/C-H cross-coupling for indazole formation. nih.gov |
| Silver (Ag) | Oxidative C-H Amination | N-Aryl-N-arylsulfonylamidines | Provides access to 3-substituted 1H-indazoles. nih.gov |
| Iron (Fe) | Reductive Cyclization | o-Nitrooximes | Can require harsh conditions (high temperature and CO pressure). acs.org |
The application of green chemistry principles to indazole synthesis has gained significant traction, aiming to create more sustainable and environmentally friendly processes. benthamdirect.comrsc.org One notable approach is the use of visible light to induce a metal-free, deoxygenative cyclization of o-carbonyl azobenzene, yielding 2H-indazoles efficiently. rsc.org Alternative energy sources like microwave irradiation and ultrasound have also been employed to accelerate reactions and improve yields, often using greener solvents like water or polyethylene glycol (PEG). researchgate.netorganic-chemistry.org The use of natural, biodegradable catalysts, such as lemon peel powder, represents another innovative green strategy. researchgate.net
A specialized and effective pathway to key indazole intermediates is the nitrosation of indoles. nih.gov This method transforms readily available indoles into 1H-indazole-3-carboxaldehydes, which are valuable precursors for a variety of 3-substituted indazoles. nih.govrsc.org The reaction proceeds through a multi-step mechanism starting with the nitrosation of the indole (B1671886) at the C3 position to form an oxime intermediate. nih.gov This is followed by the addition of water, ring opening, and subsequent ring-closure to yield the final 1H-indazole-3-carboxaldehyde product. nih.gov By carefully controlling the reaction conditions, such as using a slightly acidic environment and reverse addition, side reactions can be minimized, leading to high yields for both electron-rich and electron-deficient indoles. nih.govresearchgate.net
A modern and efficient method for constructing the 1H-indazole ring involves a silver(I)-mediated intramolecular oxidative C–H amination. nih.govacs.orgnih.gov This strategy is particularly effective for synthesizing a variety of 3-substituted indazoles that are otherwise difficult to access. nih.govnih.gov Mechanistic studies suggest that the reaction proceeds via a single electron transfer (SET) process mediated by the Ag(I) oxidant. nih.govacs.org This approach demonstrates high functional group tolerance and provides a direct route to complex indazole structures widely applicable in medicinal chemistry. nih.gov
Specific Synthetic Routes for 5-Chloro-3-methoxy-1H-indazole Precursors and Analogs
While a direct, one-step synthesis for this compound is not prominently detailed, its synthesis can be logically achieved through the preparation and subsequent modification of key precursors, namely 5-chloro-1H-indazol-3-ol and 5-chloro-1H-indazole-3-carboxylic acid.
A straightforward route to 5-chloro-1H-indazol-3-ol begins with 5-chloro-2-hydrazinylbenzoic acid. chemicalbook.com Heating this precursor in the presence of concentrated hydrochloric acid and water leads to cyclization, affording 5-chloro-1H-indazol-3-ol. chemicalbook.com The resulting 3-hydroxy group can then be methylated using standard reagents like dimethyl sulfate or a methyl halide under basic conditions to yield the target this compound.
Alternatively, 5-chloro-1H-indazole-3-carboxylic acid serves as another versatile precursor. guidechem.com This intermediate can be synthesized via several methods, including the Jacobson indazole synthesis, which involves the cyclization of an o-acetamidophenylacetate derivative with tert-butyl nitrite, followed by hydrolysis. guidechem.com Another route involves the chlorination of 1H-indazole-3-carboxylic acid. guidechem.com Once obtained, the carboxylic acid at the 3-position can be converted into other functional groups.
The synthesis of the related analog, methyl 5-chloro-1H-indazole-3-carboxylate , is readily achieved from 5-chloro-1H-indazole-3-carboxylic acid. chemicalbook.com This is a standard esterification reaction, typically accomplished by refluxing the carboxylic acid in methanol with a catalytic amount of concentrated sulfuric acid. chemicalbook.com
| Precursor/Analog | Starting Material(s) | Key Reagents/Conditions |
| 5-Chloro-1H-indazol-3-ol | 5-Chloro-2-hydrazinylbenzoic acid | Concentrated HCl, H₂O, 100 °C chemicalbook.com |
| 5-Chloro-1H-indazole-3-carboxylic acid | 1H-Indazole-3-carboxylic acid | Phosphorus oxychloride, anhydrous acetic acid guidechem.com |
| Methyl 5-chloro-1H-indazole-3-carboxylate | 5-Chloro-1H-indazole-3-carboxylic acid | Methanol, concentrated H₂SO₄, reflux chemicalbook.com |
Synthesis of 5-chloro-1H-indazol-3-ol and Related Intermediates
The primary precursor for the target compound is 5-chloro-1H-indazol-3-ol. A common and effective method for its synthesis involves the acid-catalyzed cyclization of a substituted hydrazinylbenzoic acid.
Specifically, 5-chloro-1H-indazol-3-ol can be prepared from 5-chloro-2-hydrazinylbenzoic acid. This reaction proceeds by heating the starting material in the presence of concentrated hydrochloric acid. The acidic conditions facilitate an intramolecular condensation to form the bicyclic indazol-3-ol structure. Following the reaction, the pH is adjusted to neutral to precipitate the product, which can then be isolated by filtration. A typical procedure yields the desired intermediate in moderate amounts chemicalbook.com.
Table 1: Synthesis of 5-chloro-1H-indazol-3-ol chemicalbook.com
| Starting Material | Reagents | Conditions | Product | Yield |
|---|
Another crucial intermediate in the synthesis of various 3-substituted indazoles is 5-chloro-1H-indazole-3-carboxylic acid. Numerous synthetic routes exist for this compound, though many present challenges such as harsh conditions or low yields guidechem.com. One established approach is the Jacobson indazole synthesis, which utilizes an o-acetamidophenylacetate derivative that is cyclized with tert-butyl nitrite guidechem.com. An alternative pathway involves the diazotization and ring-closure of a 5-chloro-o-amino compound derived from the reduction of a corresponding chloro-o-nitrobenzene acetonitrile intermediate guidechem.com. This carboxylic acid intermediate can then be converted to its methyl ester, methyl 5-chloro-1H-indazole-3-carboxylate, through Fischer esterification using methanol and a strong acid catalyst like sulfuric acid chemicalbook.com.
Methodologies for Regioselective Introduction of Methoxy (B1213986) and Chloro Substituents
The regioselective synthesis of this compound requires precise control over the placement of both the chloro and methoxy groups.
Introduction of the Chloro Substituent: The chloro group at the 5-position is typically incorporated at the beginning of the synthetic sequence. This is achieved by using a starting material that already contains the chlorine atom at the desired position on the benzene (B151609) ring, such as 4-chloro-2-substituted anilines or benzoic acids. This strategy avoids the challenges associated with the late-stage chlorination of the indazole ring, which could result in a mixture of isomers and side products.
Introduction of the Methoxy Substituent: The introduction of the methoxy group at the 3-position is accomplished by the O-alkylation of the 5-chloro-1H-indazol-3-ol intermediate. However, this step presents a significant regioselectivity challenge. Indazol-3-ols exist in tautomeric equilibrium with 1H-indazol-3(2H)-ones. Alkylation can occur at three potential sites: the oxygen atom (O-alkylation) to yield the desired 3-methoxy product, the N1 position, or the N2 position of the pyrazole (B372694) ring (N-alkylation).
The outcome of the alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent d-nb.infonih.gov. The literature extensively documents the competition between N1 and N2 alkylation in various indazole systems, which often leads to mixtures of regioisomers d-nb.infonih.govresearchgate.netnih.gov. To achieve selective O-methylation, conditions must be chosen to favor the reactivity of the oxygen atom. Reagents such as diazomethane are known to favor O-methylation of similar hydroxy-heterocyclic systems. Alternatively, the choice of a specific base and solvent combination can influence the tautomeric equilibrium and the nucleophilicity of the oxygen versus the nitrogen atoms, thereby directing the reaction toward the desired 3-methoxy product.
Optimization and Development of Advanced Synthetic Protocols
Classical methods for indazole synthesis, while foundational, often suffer from limitations such as harsh reaction conditions, the need for pre-functionalized starting materials, and moderate yields. Consequently, significant research has focused on developing more efficient, versatile, and regioselective protocols.
Modern synthetic strategies have introduced advanced catalytic systems to streamline the construction of the indazole core. Palladium-catalyzed methods, for instance, have become powerful tools. These include intramolecular C-H amination reactions and coupling reactions that form the crucial N-N or N-C bonds of the pyrazole ring researchgate.net.
Another significant advancement is the direct C-H bond functionalization approach. For example, silver(I)-mediated intramolecular oxidative C-H amination provides an efficient route to construct a variety of 3-substituted 1H-indazoles from readily available arylhydrazones nih.gov. This method avoids the need for ortho-haloaryl precursors, representing a more atom-economical approach.
Table 2: Comparison of Synthetic Protocols for Indazole Derivatives
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Classical Cyclization | Acid or base-mediated intramolecular condensation of substituted anilines or hydrazones. | Well-established, readily available starting materials. | Often requires harsh conditions, may have limited scope and moderate yields chemicalbook.comguidechem.com. |
| Palladium-Catalyzed Coupling | Intramolecular coupling (e.g., Ullmann, Buchwald-Hartwig) to form the pyrazole ring. | High efficiency, good functional group tolerance, allows for complex analogues researchgate.net. | Catalyst cost and sensitivity, potential for metal contamination. |
| C-H Amination/Activation | Direct formation of N-C bond via intramolecular amination of a C-H bond on the aromatic ring. | High atom economy, avoids pre-functionalized substrates nih.gov. | May require specific directing groups, catalyst optimization can be challenging. |
| [3+2] Cycloaddition | Reaction of a diazo compound with an aryne to form the indazole core. | Rapid construction of the bicyclic system. | Generation of unstable intermediates like arynes can require specific precursors and conditions. |
These advanced protocols offer greater flexibility and efficiency for synthesizing a diverse library of indazole analogues, facilitating further exploration of their chemical and biological properties.
Chemical Modification and Derivatization Strategies of the 5 Chloro 3 Methoxy 1h Indazole Scaffold
Functionalization at the N1 Position of 1H-Indazole
The N1 position of the 1H-indazole ring is a primary site for functionalization, most commonly through alkylation and arylation reactions. These modifications are crucial for modulating the physicochemical properties and biological activity of the resulting molecules. The regioselectivity of N-alkylation (N1 versus N2) is a critical aspect of indazole chemistry and is influenced by reaction conditions, the nature of the alkylating agent, and the electronic and steric effects of substituents on the indazole ring. nih.govbeilstein-journals.org
General approaches to achieve N1-substituted indazoles often involve the direct alkylation of the indazole scaffold or the synthesis of the ring with the N-substituent already in place. nih.govbeilstein-journals.org For direct N-alkylation, a common challenge is controlling the formation of N1 and N2 isomers, as the 1H-indazole tautomer is generally more thermodynamically stable, but mixtures are often obtained. nih.govbeilstein-journals.org
Research has shown that specific reaction conditions can favor the formation of the N1-alkylated product. For instance, the use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 selectivity in the alkylation of various substituted indazoles. nih.govnih.gov This method has been shown to tolerate a wide range of primary alkyl halides and even secondary alkyl tosylates while maintaining high N1 regioselectivity. nih.govnih.gov The choice of solvent and base is critical; for example, while NaH in THF promotes N1 alkylation, other conditions might lead to different isomer ratios.
N-arylation of the indazole core can be achieved through methods like copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. nih.gov This strategy allows for the synthesis of N-phenyl and other N-aryl indazoles, which are important substructures in many pharmacologically active compounds. nih.gov
Table 1: Conditions Influencing N1-Alkylation Regioselectivity
| Factor | Influence on N1-Selectivity | Example Condition |
|---|---|---|
| Base/Solvent System | Strong bases in non-polar aprotic solvents often favor N1. | NaH in THF promotes high N1 selectivity. nih.govnih.gov |
| Substituents at C3 | Bulky or electron-withdrawing groups at C3 can enhance N1 selectivity. | 3-tert-butyl and 3-carboxamide indazoles show >99% N1 regioselectivity with NaH/THF. nih.gov |
| Thermodynamic Control | Equilibration processes can favor the more stable N1 isomer. | N-acylation followed by reduction can yield N1-alkylindazoles. nih.govbeilstein-journals.org |
Derivatization at the C3 Position
The C3 position of the indazole ring is another key site for modification, though it is generally less nucleophilic than the nitrogen atoms, making direct functionalization more challenging. nih.govmit.edu Despite this, several effective strategies have been developed to introduce diverse functional groups at this position.
1H-Indazole-3-carboxaldehydes are valuable intermediates that serve as precursors for a wide array of 3-substituted indazoles. nih.gov Direct formylation of the indazole C3 position, for instance via the Vilsmeier-Haack reaction, is typically ineffective. nih.gov However, an efficient method involves the nitrosation of corresponding indole (B1671886) precursors under mildly acidic conditions. This reaction proceeds through a multistep pathway involving nitrosation at the C3 of the indole, ring-opening, and subsequent ring-closure to form the 1H-indazole-3-carboxaldehyde. nih.gov This method has been successfully applied to produce 5-chloro-1H-indazole-3-carboxaldehyde from 5-chloro-indole in high yield (96%). nih.gov
The resulting aldehyde can be further transformed into other functional groups. For instance, it can be converted into carboxamide groups, which are prevalent in kinase inhibitors and other drug molecules, through standard synthetic transformations such as oxidation to the carboxylic acid followed by amide coupling.
The creation of C3-quaternary chiral centers on the indazole scaffold represents a significant synthetic challenge but is of great interest for developing novel therapeutics. A highly C3-selective and enantioselective allylation reaction has been developed using copper hydride (CuH) catalysis. nih.govmit.edunih.gov This method employs an umpolung strategy, where N-(benzoyloxy)indazoles are used as electrophiles, reversing the typical nucleophilic character of the indazole ring. mit.edu
This reaction allows for the efficient installation of C3-allyl groups with quaternary stereocenters in high yields and with excellent levels of enantioselectivity. nih.govacs.orgchemrxiv.org The reaction couples various 1,1-disubstituted allenes with the N-(benzoyloxy)indazole electrophiles. mit.edu Density functional theory (DFT) calculations suggest the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, which governs the high enantioselectivity observed. nih.govnih.govacs.org This stereoselective functionalization at the C3 position opens avenues for creating complex, chiral indazole derivatives. mit.edumit.edu
Modifications and Substituent Effects on the Benzene (B151609) Ring (e.g., C5, C6, C7)
Modifications to the benzene portion of the indazole ring, including at the C5, C6, and C7 positions, are critical for fine-tuning the electronic properties and steric profile of the molecule. The nature and position of these substituents can profoundly influence the regioselectivity of subsequent reactions, such as N-alkylation.
Table 2: Effect of Benzene Ring Substituents on N-Alkylation Regioselectivity
| Substituent Position | Substituent Type | Observed Effect on N1/N2 Ratio | Reference |
|---|---|---|---|
| C7 | Electron-withdrawing (e.g., NO2, CO2Me) | High N2 selectivity (≥96%) | nih.govnih.gov |
| C5 | Electron-withdrawing (e.g., Cl) | Less steric hindrance at N1 compared to C7 substituents. | nih.gov |
| C6 | Hydrophobic groups | Can be introduced for SAR studies in anti-cancer agents. | nih.gov |
Application of Strategic Protecting Group Chemistry in Multi-Step Synthesis
In the multi-step synthesis of complex indazole derivatives, the use of protecting groups is often essential to mask reactive sites and ensure selective transformations. jocpr.com The indazole NH group is frequently protected to prevent unwanted side reactions during functionalization at other positions.
Commonly used protecting groups for the indazole nitrogen include tert-butoxycarbonyl (Boc) and (trimethylsilyl)ethoxymethyl (SEM). The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. For example, the Boc group is stable to many non-acidic reagents but can be easily removed under acidic conditions. The SEM group is also widely used and offers different deprotection conditions. Protecting the N1 position is often a prerequisite for achieving regioselective functionalization at the C3 position through metalation strategies. chim.it For instance, regioselective C3-zincation of N1-protected indazoles allows for subsequent Negishi coupling reactions to introduce aryl or heteroaryl groups. chim.it
The strategic application of protecting groups enables complex synthetic sequences, allowing for the controlled, stepwise construction of highly functionalized 5-chloro-3-methoxy-1H-indazole derivatives. utdallas.edu
Exploration of Bioisosteric Replacements within the Indazole Core
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of medicinal chemistry. cambridgemedchemconsulting.com The indazole nucleus itself is often considered a bioisostere of other aromatic systems, most notably indole and phenol (B47542). pharmablock.com As a bioisostere for indole, indazole offers a hydrogen bond donor (NH group) and an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially improving target affinity. pharmablock.com
When used as a bioisostere for phenol, the indazole ring can address metabolic liabilities associated with the phenol group, such as O-glucuronidation, thereby improving pharmacokinetic properties like oral bioavailability. pharmablock.com
Furthermore, specific atoms or groups within the this compound scaffold can be replaced with bioisosteres to modulate activity, selectivity, and drug-like properties. For example, the chlorine atom at the C5 position could be replaced with other groups like a trifluoromethyl (CF3) group to alter lipophilicity and metabolic stability. cambridgemedchemconsulting.com Similarly, the methoxy (B1213986) group at C3 could be swapped for other small alkyl or cyclic ethers. The indazole core itself can be replaced by other heterocyclic systems like 1,2,4-oxadiazoles in the design of new bioactive molecules. nih.gov This exploration of bioisosteric replacements is a powerful strategy for optimizing lead compounds derived from the this compound template. google.comresearchgate.net
Biological Activities and Molecular Mechanisms of 5 Chloro 3 Methoxy 1h Indazole Derivatives
Target-Specific Enzyme and Receptor Modulation
Kinase Inhibition
The primary area of investigation for 5-chloro-3-methoxy-1H-indazole, based on available patent literature, is its activity as a kinase inhibitor. Specifically, it has been identified as a component in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.
Derivatives and compounds related to this compound have been explored for their potential to inhibit EGFR, including its mutated forms which are prevalent in certain types of cancer, such as non-small cell lung cancer. For instance, this compound has been named in patents related to 4-substituted-2-(N-(5-substituted allyl amide)phenyl)amino)pyrimidine derivatives that show inhibitory activity against the L858R and T790M EGFR mutants. google.comgoogle.com The T790M mutation, in particular, is a common mechanism of resistance to first-generation EGFR inhibitors.
However, detailed research findings, including specific IC50 values for this compound against a broad panel of kinases such as Tyrosine Kinases, VEGFR-2, c-Kit, PDGFRβ, FLT3, Pim, CHK1, CDK2, MEK1, GSK3β, BRAF, IKKβ, and PKC, are not specified in the currently available literature.
Interactive Data Table: Kinase Inhibition Profile of this compound Derivatives
| Kinase Target | Reported Activity | Specific Compound | Research Findings |
| EGFR (and mutants like T790M) | Inhibitor | A derivative containing the this compound moiety | Mentioned in patents as part of a series of EGFR inhibitors with activity against resistance mutations. google.comgoogle.com |
Note: This table reflects the limited data available and does not imply a comprehensive kinase inhibition profile.
Enzyme Inhibition
There is no specific information available in the public domain regarding the inhibitory activity of this compound against enzymes such as IDO1, MAO, HIV Protease, Rho Kinase, α-glucosidase, or α-amylase.
Receptor Antagonism
Publicly accessible research does not currently provide evidence of this compound acting as an antagonist for 5-HT3, CCR4, or CB1 receptors.
Broad Spectrum Biological Activities Exhibited by Indazole Analogues
Antioxidant Activity
There is no specific data available concerning the antioxidant properties of this compound.
Antimicrobial Activities (Antibacterial, Antifungal)
There is no specific information in the public domain detailing any antibacterial or antifungal activities of this compound.
Anti-inflammatory Potential
Indazole derivatives are recognized for their anti-inflammatory properties, which are often attributed to their ability to modulate key pathways in the inflammatory response. While direct studies on this compound derivatives are limited, the broader class of indazoles has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. Furthermore, these compounds have demonstrated the capacity to reduce the levels of pro-inflammatory cytokines and mitigate the effects of free radicals, both of which are crucial mediators of inflammation.
N-substituted indazolones, a related class of compounds, have been identified as potent anti-inflammatory agents. Their mechanism of action is believed to involve the suppression of cytokine release, such as TNF-alpha and IL-1, and the inhibition of their binding to receptors on target inflammatory cells. This inhibitory action is further linked to the modulation of lysosomal hydrolytic enzymes, prostaglandin (B15479496) cyclooxygenase, and 5'-lipoxygenase activities, all of which are pivotal in the inflammatory cascade.
General Anticancer Potential
The anticancer potential of this compound derivatives can be inferred from studies on structurally analogous compounds, particularly those sharing the 5-chloro-indole and various substituted indazole frameworks. These investigations highlight the importance of specific substitutions on the indazole ring for potent anticancer activity, with the methoxy (B1213986) group often being a key determinant for high-potency kinase inhibition.
Research into 5-chloro-indole derivatives has revealed significant anticancer activity through the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the Dishevelled 1 (DVL1)/WNT signaling pathway. Similarly, indazole-sulfonamide derivatives bearing a 2-chloro-5-methoxyphenyl substituent have demonstrated efficacy as inhibitors of Mitogen-Activated Protein Kinase 1 (MAPK1), a crucial enzyme in cell proliferation and survival. The structural similarities between these compounds and this compound suggest a comparable potential for anticancer activity, likely mediated through the inhibition of various protein kinases that are critical for tumor growth and progression. nih.gov
Table 1: Anticancer Activity of Structurally Related Indole (B1671886) and Indazole Derivatives
| Compound Class | Target | Observed Effect |
|---|---|---|
| 5-chloro-indole derivatives | EGFR | Inhibition of receptor tyrosine kinase activity |
| 5-chloro-indole derivatives | DVL1/WNT Pathway | Disruption of cancer cell signaling |
| Indazole-sulfonamides | MAPK1 | Inhibition of cell proliferation and survival |
| Methoxy-substituted indazoles | Various Kinases | Potent inhibition of kinase activity |
Elucidation of Proposed Molecular Mechanisms of Action
The therapeutic effects of this compound derivatives are predicated on their specific interactions with biological macromolecules. The following sections explore the proposed molecular mechanisms that govern their activity.
Allosteric Modulation of Protein Function
Allosteric modulation, the regulation of a protein's activity through binding at a site other than the active site, represents a sophisticated mechanism for controlling biological processes. While direct evidence for allosteric modulation by this compound derivatives is yet to be firmly established, the potential for such interactions is an active area of investigation. For instance, studies on heteroaryl-substituted catechols have demonstrated the inhibition of 5-lipoxygenase via binding to an allosteric site, suggesting that indazole derivatives could employ similar mechanisms to modulate the function of their target proteins. This mode of action offers the potential for greater specificity and reduced off-target effects compared to traditional active-site inhibitors.
Ligand Binding Site Interactions and Enzyme Active Site Conformational Changes
The biological activity of this compound derivatives is intrinsically linked to their ability to bind to specific sites on target proteins, inducing conformational changes that alter their function. Molecular docking and structural studies of related compounds provide valuable insights into these interactions.
For example, 5-chloro-indole derivatives have been shown to bind to the active site of EGFR, forming specific interactions with key amino acid residues. Similarly, indazole-sulfonamides have been observed to interact with the active site of MAPK1. These interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex and modulate the enzyme's catalytic activity. The specific substitution pattern of the indazole ring, including the 5-chloro and 3-methoxy groups, is expected to play a critical role in determining the precise nature and strength of these binding interactions.
Role of Hydrogen Bonding and Hydrophobic Interactions in Molecular Recognition
The molecular recognition of this compound derivatives by their protein targets is governed by a complex interplay of intermolecular forces. Hydrogen bonding and hydrophobic interactions are paramount among these, dictating the specificity and affinity of the binding.
Hydrophobic interactions are also crucial for the binding of these derivatives. The aromatic rings of the indazole core can engage in π-π stacking and other hydrophobic contacts with nonpolar amino acid residues in the binding pocket, further stabilizing the complex. The crystal structure of N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide reveals the formation of a two-dimensional network in the solid state through N—H⋯O hydrogen bonds, providing a model for the types of intermolecular interactions these compounds can form.
Structure Activity Relationship Sar Studies of 5 Chloro 3 Methoxy 1h Indazole Derivatives
Correlating Substituent Effects at Position 5 (Chloro, Methoxy) with Bioactivity
Conversely, a methoxy (B1213986) group at C5 would introduce different properties. While it is inductively electron-withdrawing, it is a resonance-donating group, which can alter the molecule's electronic profile in a different manner than a purely inductive group. Its larger size compared to chlorine could introduce steric hindrance, but it also provides a hydrogen bond acceptor (the oxygen atom), which could form beneficial interactions with a biological target.
The following table illustrates how the nature of the substituent at position 5 can influence biological activity, using hypothetical IC₅₀ values for a generic kinase target to demonstrate the principle.
| Compound | Substituent at C5 | Electronic Effect | Steric Bulk | Hypothetical Bioactivity (IC₅₀) |
| A | -Cl | Electron-withdrawing | Small | 50 nM |
| B | -OCH₃ | Electron-donating (resonance) | Moderate | 200 nM |
| C | -H | Neutral | Minimal | 500 nM |
| D | -C(CH₃)₃ | Electron-donating (inductive) | Large | >10,000 nM |
Influence of the Methoxy Group's Positional Isomerism on Pharmacological Profiles
The specific placement of the methoxy group on the indazole ring is crucial in defining the pharmacological profile of a derivative. While this article focuses on the 3-methoxy substitution pattern, the hypothetical transposition of this group to other positions (C4, C6, or C7) would result in distinct isomers with potentially different biological activities. Each isomer possesses a unique electronic distribution, dipole moment, and steric profile.
For instance, a methoxy group at the C4 or C7 position would be in closer proximity to the pyrazole (B372694) ring nitrogens, potentially influencing the pKa of the N-H bond and the preferred site of N-alkylation or N-acylation. beilstein-journals.org In a series of CCR4 antagonists, methoxy- or hydroxyl-containing groups were found to be most potent when placed at the C4 position, while the C6 position was also tolerated. acs.org This suggests that the region around C4 and C6 is amenable to the steric bulk and hydrogen-bonding capability of a methoxy group.
The pharmacological consequences of such isomeric changes are profound, as the altered shape and electronic surface of the molecule would dictate its binding orientation and affinity for a specific target.
| Isomer | Position of Methoxy Group | Potential Impact on Properties |
| 1 | C3 | Influences electronics of the pyrazole ring; directs N2 derivatization. |
| 2 | C4 | Potent substitution pattern in some series acs.org; steric interaction with N-substituents. |
| 3 | C6 | Generally well-tolerated substitution site. acs.org |
| 4 | C7 | Strong electronic influence on N1 and N2; can confer N2 regioselectivity in alkylations. beilstein-journals.org |
Role of Chloro Substitution in Modulating Biological Potency and Selectivity
The chloro substituent at position C5 plays a multifaceted role in modulating the biological properties of indazole derivatives. As a halogen, it increases the lipophilicity of the molecule, which can enhance membrane permeability and oral absorption. Its electron-withdrawing nature affects the ionization of the indazole core, which can be critical for receptor binding.
One of the most significant contributions of a chloro group is its ability to form halogen bonds. This is a non-covalent interaction between the electrophilic region on the halogen and a nucleophilic site (like a carbonyl oxygen or a nitrogen atom) in a protein. This interaction can be highly directional and contribute significantly to binding affinity and selectivity.
| Compound Analog | Substituent at C5 | Key Property | Effect on Bioactivity |
| 5-Chloro Derivative | -Cl | Lipophilic, electron-withdrawing, halogen bond donor | Can enhance potency and selectivity through specific interactions. |
| 5-Fluoro Derivative | -F | Less lipophilic, strongly electron-withdrawing | May alter binding due to smaller size and different electronic profile. |
| 5-H Derivative | -H | Baseline lipophilicity and electronics | Often serves as a less potent reference compound. |
Impact of N1 and N2 Derivatization on Receptor Affinity and Enzyme Inhibition
The derivatization of the N1 and N2 positions of the indazole pyrazole ring is a primary strategy for modulating receptor affinity and enzyme inhibition. The two nitrogen atoms offer distinct vectors for substituent placement, leading to regioisomers with markedly different three-dimensional shapes and biological activities. researchgate.net
The regioselectivity of N-alkylation is often dependent on reaction conditions. beilstein-journals.org Generally, N2 alkylation is favored under kinetic control (e.g., shorter reaction times), while N1 alkylation is the result of thermodynamic control (e.g., longer reaction times or equilibration). nih.gov This differential reactivity allows for the selective synthesis of either the N1 or N2 isomer.
The choice of N1 versus N2 substitution fundamentally alters how the appended chemical group is presented to the biological target.
N1 Derivatization: Substituents at N1 are directed away from the C7 position and are in the same plane as the bicyclic core.
N2 Derivatization: Substituents at N2 are positioned between the C3 and C7 positions, creating a different steric profile.
Studies have shown that for certain targets, activity is exclusively associated with one regioisomer over the other. For instance, in a series of N-alkylated indazole-5-carboxamides evaluated as monoamine oxidase B (MAO-B) inhibitors, both N1 and N2 isomers showed binding interactions, indicating that both positions can be successfully derivatized to achieve biological activity. nih.gov
| Parameter | N1-Substituted Indazole | N2-Substituted Indazole |
| Synthesis Control | Thermodynamic rti.org | Kinetic nih.gov |
| Substituent Vector | Directed away from C7 position | Directed between C3 and C7 positions |
| Biological Activity | Highly target-dependent; can confer potent activity. | Highly target-dependent; can confer potent activity. |
Analysis of Steric and Electronic Factors in Defining Biological Activities
The biological activity of 5-chloro-3-methoxy-1H-indazole derivatives is ultimately governed by a complex interplay of steric and electronic factors. beilstein-journals.org These properties dictate the molecule's reactivity, conformation, and ability to form favorable interactions with a target protein.
Electronic Factors:
Chloro Group (C5): Acts as an electron-withdrawing group, lowering the pKa of the indazole N-H and influencing the electron density of the benzene (B151609) ring.
Methoxy Group (C3): Has a dual nature; it is electron-withdrawing by induction but electron-donating by resonance. This influences the nucleophilicity of the nearby N2 atom.
Steric Factors:
Substituent Size: The size of groups at C3, C5, N1, and N2 is critical. As seen with CCR4 antagonists, the C5 position is sensitive to steric bulk. acs.org Similarly, bulky substituents at C3 can favor N1 alkylation by sterically hindering the approach to N2. beilstein-journals.org
Conformational Restriction: The introduction of substituents, particularly at the N1 or N2 positions, can restrict the rotation of bonds and lock the molecule into a specific, potentially more bioactive, conformation.
These factors are not independent; for example, a bulky, electron-donating group will have a combined steric and electronic effect that differs from a small, electron-withdrawing group. A systematic analysis of these properties is essential for rational drug design.
| Feature | Steric Influence | Electronic Influence |
| C5-Chloro | Small size is often tolerated. | Inductively withdrawing; enables halogen bonding. |
| C3-Methoxy | Moderate bulk can influence N-alkylation regioselectivity. | Dual effects (inductive withdrawal, resonance donation). |
| N1/N2-Alkyl Groups | Size and shape dictate fit in binding pocket and can restrict conformation. | Can introduce polar or nonpolar characteristics. |
Conformational Analysis and Identification of Bioactive Conformations
For any flexible molecule, understanding its three-dimensional structure is key to understanding its biological function. The "bioactive conformation" is the specific spatial arrangement a molecule adopts to bind to its biological target. irbbarcelona.org This conformation may not be the molecule's lowest energy state in solution, and the energy required to adopt it is a critical factor in binding affinity. irbbarcelona.org
Conformational analysis of this compound derivatives, especially those with flexible side chains at the N1 or N2 position, is crucial for SAR. Techniques such as computational modeling (molecular mechanics and quantum mechanics) and experimental methods like X-ray crystallography and NMR spectroscopy are used to identify low-energy conformations and predict the likely bioactive pose. nih.gov
The substituents on the indazole core play a vital role in determining the conformational landscape. The 5-chloro and 3-methoxy groups, while not conferring much flexibility themselves, influence the preferred orientation of larger, flexible groups attached to the nitrogen atoms. By designing molecules that are "pre-organized" into the bioactive conformation, medicinal chemists can reduce the entropic penalty of binding, leading to enhanced potency and selectivity.
Computational and Theoretical Investigations of 5 Chloro 3 Methoxy 1h Indazole
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the interaction between a ligand, such as 5-chloro-3-methoxy-1H-indazole, and the binding site of a target protein.
While specific docking studies for this compound are not extensively detailed in the available literature, research on analogous substituted indazole derivatives provides a strong predictive framework for its potential biological targets and binding interactions. These studies frequently target enzymes like cyclooxygenase (COX), aromatase, and various protein kinases, which are implicated in inflammation and cancer. derpharmachemica.comnih.gov
Docking analyses of new substituted indazole derivatives against the breast cancer target aromatase have identified key interactions. For instance, many indazole compounds show favorable binding energies and form crucial hydrogen bonds with active site residues like Arg115 and Met374. derpharmachemica.com Similarly, docking studies of indazole analogs against the COX-2 enzyme, a key target for anti-inflammatory drugs, have also been performed to rationalize their biological activity. nih.gov For a series of novel indazole derivatives targeting a renal cancer-related protein (PDB: 6FEW), docking studies revealed high binding energies for several candidates, indicating strong potential for inhibition. nih.govrsc.org
These studies collectively suggest that the indazole core acts as a versatile scaffold for establishing critical interactions within a protein's active site. The chloro and methoxy (B1213986) substituents on the this compound molecule would further influence its binding affinity and selectivity through specific hydrophobic, electrostatic, and hydrogen bonding interactions.
Table 1: Representative Binding Affinities of Substituted Indazole Derivatives in Molecular Docking Simulations
Indazole Derivative Protein Target (PDB ID) Predicted Binding Energy (kcal/mol) Key Interacting Residues Reference Substituted Indazole 5f Aromatase -8.0 Arg115 nih.gov Substituted Indazole 5g Aromatase -7.7 Arg115, Thr310, Leu372, Leu477 nih.gov 3-Arylindazole 3j Anticancer Target (2ZCS) -7.45 Tyr248, Lys273, Val268, Arg171 rsc.org 3-Arylindazole 3c Anticancer Target (2ZCS) -6.80 Tyr248, Lys273, Val268, Arg171 rsc.org Carboxamide Indazole 8y Renal Cancer Receptor (6FEW) High (Value not specified) Not specified derpharmachemica.com
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can determine its optimized molecular geometry, electronic properties, and chemical reactivity. arabjchem.org Studies on structurally related indazoles often employ the B3LYP functional with basis sets such as 6-31G++(d,p) or 6-311+ to perform these calculations. nih.govresearchgate.netSuch analyses provide insights into the distribution of electron density, which is visualized through Molecular Electrostatic Potential (MEP) maps. In MEP analysis, different colors represent areas of varying electrostatic potential; red typically indicates regions of negative potential (nucleophilic sites), while blue shows positive potential (electrophilic sites). nih.govFor the indazole nucleus, the nitrogen atoms are typically electron-rich sites, making them susceptible to electrophilic attack or hydrogen bond formation.
DFT calculations also yield important quantum chemical parameters that describe the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and softness (S), which are derived from the energies of the frontier molecular orbitals. researchgate.netA closely related compound, N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, has been studied using DFT at the B3LYP/3-21G level to determine its optimized geometry and electronic properties. multidisciplinaryjournals.comThese theoretical evaluations are crucial for understanding the intrinsic properties that govern the molecule's interactions.
Table 2: Quantum Chemical Parameters Calculated via DFT for Representative Indazole Derivatives
Parameter 4-Chloro-1H-indazole 4-Fluoro-1H-indazole 4-Bromo-1H-indazole Reference Dipole Moment (Debye) 1.93 2.03 1.92 arabjchem.org Ionization Potential (I) 6.46 6.51 6.43 arabjchem.org Electron Affinity (A) 1.31 1.31 1.33 arabjchem.org Chemical Hardness (η) 2.57 2.60 2.55 arabjchem.org
Quantum Chemical Studies and Spectroscopic Property Prediction (e.g., UV, FT-IR, NMR)
Quantum chemical calculations are widely used to predict and interpret spectroscopic data. Theoretical predictions of UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectra can corroborate experimental findings and aid in structural elucidation. nih.gov For molecules similar to this compound, DFT calculations have been successfully used to simulate these spectra. researchgate.netFor example, Time-Dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. nih.govThe Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C), which are often in good agreement with experimental values. nih.gov Vibrational frequencies (FT-IR and FT-Raman) are also calculated using DFT. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and computational approximations, leading to excellent agreement with experimental spectra. Such analyses allow for a detailed assignment of vibrational modes to specific functional groups and bond movements within the molecule. researchgate.netA comprehensive study on 5-chloro-ortho-methoxyaniline, a molecule containing both the chloro and methoxy substituents on a benzene (B151609) ring, demonstrated the utility of DFT in assigning FT-IR and FT-Raman spectra. researchgate.net
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. youtube.comBased on the electron density and its derivatives, NCI analysis generates 3D plots where different types of interactions—such as hydrogen bonds, van der Waals forces, and steric repulsion—are represented by colored isosurfaces. researchgate.netrsc.orgBlue or green surfaces typically indicate attractive interactions like hydrogen bonds, while red surfaces signify repulsive steric clashes. youtube.com While a specific NCI analysis for this compound has not been reported, this technique would be highly valuable. It could be used to understand the intermolecular forces that dictate its crystal packing or to visualize the specific non-covalent interactions responsible for its binding to a biological target. For example, NCI plots could reveal subtle hydrogen bonds involving the methoxy group or halogen bonds involving the chlorine atom, which might be critical for pharmacological potency.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.govresearchgate.netDFT calculations are the standard method for determining the energies and spatial distributions of these orbitals. In studies of various indazole derivatives, the HOMO and LUMO distributions are often spread across the entire bicyclic ring system. nih.govThe presence of electron-withdrawing (e.g., chloro) and electron-donating (e.g., methoxy) groups on the this compound ring will modulate the energies of these orbitals and thus fine-tune its reactivity profile.
Table 3: Frontier Molecular Orbital Energies for a Series of 1-Butyl-1H-indazole-3-carboxamide Derivatives
Compound ID HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV) Reference 8a -6.3263 -1.1293 5.1970 derpharmachemica.com 8b -6.2305 -1.5059 4.7246 derpharmachemica.com 8c -6.4012 -1.1687 5.2325 derpharmachemica.com 8s -6.3532 -1.1442 5.2090 derpharmachemica.com 8w -5.0892 -1.3243 3.7649 derpharmachemica.com
Computational Prediction of Binding Affinities and Pharmacological Potency
Beyond simply predicting the binding pose, computational methods aim to quantitatively predict the binding affinity of a ligand to its target. This affinity is often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). A more negative binding energy typically indicates a more stable ligand-protein complex and, consequently, higher predicted potency. jbcpm.commdpi.com Molecular docking programs provide scoring functions that estimate this binding energy. For example, studies on various heterocyclic compounds, including indazoles, have reported binding energies ranging from -7.0 to over -10.0 kcal/mol for promising candidates against their respective targets. derpharmachemica.comjbcpm.comresearchgate.netThese predicted affinities serve as a crucial filtering step in virtual screening campaigns, allowing researchers to prioritize a smaller number of compounds for synthesis and experimental testing. For this compound, such predictions would be essential to identify its most likely biological targets and to estimate its potential as a therapeutic agent before committing to extensive laboratory work.
Table 4: List of Chemical Compounds Mentioned
Compound Name This compound N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide 4-Chloro-1H-indazole 4-Fluoro-1H-indazole 4-Bromo-1H-indazole 5-chloro-ortho-methoxyaniline 1-Butyl-1H-indazole-3-carboxamide
Future Directions in Research on 5 Chloro 3 Methoxy 1h Indazole
Development of Advanced Synthetic Methodologies for Enhanced Diversity
Future research will likely focus on moving beyond traditional synthetic routes to develop more sophisticated and efficient methodologies for creating a diverse library of analogs based on the 5-chloro-3-methoxy-1H-indazole core. While classical methods like Fisher indazole synthesis have been foundational, modern techniques offer greater control and versatility. nih.gov Advanced strategies enable the precise introduction of various functional groups, which is crucial for exploring structure-activity relationships (SAR).
Key areas for development include:
C-H Bond Amination: Silver(I)-mediated intramolecular oxidative C-H amination has emerged as an efficient method for constructing 1H-indazoles, particularly for synthesizing 3-substituted derivatives that are otherwise difficult to obtain. nih.gov Applying and refining such methods could allow for novel modifications to the this compound scaffold.
Metal-Catalyzed Cross-Coupling: Techniques like the Suzuki coupling reaction can be used to introduce a wide range of substituted aromatic groups at specific positions on the indazole ring, such as the C-5 position. nih.gov This allows for the exploration of how different substituents impact interactions with biological targets. nih.gov
Cycloaddition Reactions: The use of cycloaddition reactions under various conditions (thermal or catalytic) provides another avenue for creating novel heterocyclic systems derived from a core indazole structure. nih.gov
These advanced methods offer the potential to generate extensive libraries of novel compounds, which is essential for identifying leads with improved potency, selectivity, and pharmacokinetic properties.
Table 1: Comparison of Synthetic Methodologies for Indazole Derivatives
| Methodology | Description | Advantages | Potential Application for this compound |
|---|---|---|---|
| Traditional Cyclization | Involves the cyclization of precursors like o-haloarylhydrazones or nitrosation of ortho-alkylanilines. nih.gov | Well-established, readily available starting materials. | Baseline synthesis of the core scaffold. |
| Silver(I)-Mediated C-H Amination | An intramolecular oxidative C-H amination process that facilitates the construction of the indazole ring. nih.gov | High efficiency for certain substitutions, mild reaction conditions. | Creation of novel 3-substituted analogs. |
| Rhodium/Copper Catalyzed C-H Activation | Involves C-H activation and C-N/N-N coupling of substrates like imidate esters with nitrosobenzenes. nih.gov | Redox-neutral conditions, good yields for specific transformations. nih.gov | Diversification at the N1 position of the indazole ring. |
| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction used to attach aryl or vinyl groups using boronic acids. nih.gov | High tolerance for various functional groups, allows for extensive library creation. | Introduction of diverse aromatic substituents at the C-5 position to probe target binding pockets. |
Exploration of Novel Pharmacological Targets and Signaling Pathways
While the indazole class is known to interact with a range of targets, the specific biological activities of this compound are not fully characterized. Future research should aim to identify and validate novel pharmacological targets and the associated signaling pathways. The structural similarity of some indazoles to indoles suggests they can act as effective bioisosteres, often with superior metabolic stability and oral bioavailability. nih.gov
Initial investigations have shown that indazole analogs can act as potent agonists for serotonin (B10506) receptor subtypes (5-HT₂). nih.gov For instance, the direct 1H-indazole analog of 5-MeO-DMT was found to be a moderately potent 5-HT₂A agonist. nih.gov However, the potential for this scaffold extends far beyond serotonergic systems. Indazole derivatives have been successfully developed as inhibitors for a variety of targets, including:
Kinases: Many indazole-based drugs are kinase inhibitors, targeting enzymes like VEGFR, EGFR, and MAPK1, which are critical in cancer progression. mdpi.comnih.govnih.gov
Poly(ADP-ribose) Polymerase (PARP): The PARP inhibitor Niraparib, used in cancer therapy, features an indazole core. nih.gov
Other Enzymes: Indazoles have been investigated as inhibitors for targets relevant to other diseases, such as trypanothione (B104310) reductase in Leishmania. nih.gov
A systematic screening of this compound and its derivatives against a broad panel of receptors, enzymes, and ion channels could uncover entirely new therapeutic applications. Subsequent studies would then need to delineate the downstream signaling cascades affected by target modulation to understand the compound's cellular effects.
Integration of Multi-Omics Data for Comprehensive Mechanism Elucidation
To gain a systemic understanding of the biological effects of this compound, future studies should integrate multi-omics data. A single-omics approach, such as transcriptomics alone, captures only a fraction of the cellular response to a chemical compound. nih.govresearchgate.net By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more complete picture of the compound's mechanism of action and identify potential toxicity pathways. nih.govnih.gov
An integrated multi-omics workflow could involve:
Exposure: Treating relevant cell lines or model organisms with this compound.
Data Acquisition: Concurrently collecting data on changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics).
Integrative Analysis: Using computational biology to merge these datasets, identifying correlated changes across different molecular layers. nih.gov This can reveal how the compound perturbs entire biological networks and pathways, bridging the gap from molecular interaction to cellular phenotype. nih.gov
This approach can significantly improve confidence in identifying pathway responses and can help in understanding the complex interplay of molecules that mediate both the therapeutic effects and any off-target activities of the compound. nih.govresearchgate.net
Synergistic Approaches Combining Computational and Experimental Drug Design
The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. This approach can accelerate the optimization of lead compounds like this compound. Molecular docking studies, for example, can predict the binding modes of indazole derivatives within the active site of a target protein, providing insights into key molecular interactions. nih.govmdpi.com
A typical synergistic workflow would include:
In Silico Screening and Design: Using the crystal structure of a pharmacological target, computational models can predict how modifications to the this compound structure would affect binding affinity and selectivity. For example, docking studies might suggest that a specific modification could form a halogen-bonding interaction with a key residue in the target's binding pocket. nih.gov
Chemical Synthesis: Guided by these computational predictions, chemists can synthesize a focused set of the most promising new analogs.
Experimental Validation: The synthesized compounds are then tested in biochemical and cell-based assays to determine their actual activity and validate the computational model.
Iterative Optimization: The experimental results are fed back into the computational models to refine future predictions, creating an iterative cycle of design, synthesis, and testing that efficiently leads to more potent and selective compounds.
This integrated approach has been successfully used in the structure-guided design of indazole derivatives targeting kinases like EGFR, leading to compounds with potent inhibitory activity. nih.gov
Application of this compound as Probes for Chemical Biology Studies
Beyond its direct therapeutic potential, this compound can serve as a valuable starting point for the development of chemical probes. snv63.ru Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling researchers to study its function in complex biological systems. nih.gov
To be effective, a chemical probe derived from this compound would need to be well-characterized for potency, selectivity, and cell permeability. nih.gov The development process would involve:
SAR Studies: Identifying a derivative with high affinity and selectivity for a single target.
Functionalization: Modifying this selective compound by attaching a reporter tag (e.g., a fluorescent dye, biotin, or a clickable alkyne group) at a position that does not interfere with target binding.
Validation: Confirming that the modified probe retains its high affinity and selectivity for the intended target.
Once validated, such a probe could be used in a variety of applications, including target identification, imaging the subcellular localization of a target protein, or in pull-down experiments to identify binding partners and interacting proteins. This would provide powerful tools to dissect the biological roles of novel targets identified for the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-chloro-3-methoxy-1H-indazole, and how are key intermediates validated?
- Methodology :
- Friedel-Crafts Acylation : Start with chlorinated benzoic acid derivatives to introduce substituents (e.g., 2-chloro-5-nitrobenzoic acid → acid chloride → Friedel-Crafts reaction with aromatic substrates) .
- Hydrazine-Mediated Cyclization : React ketone intermediates with hydrazine hydrate in DMF or iPrOH to form the indazole core. Chlorine substitution can occur during this step .
- Validation : Use NMR (e.g., H, C) and mass spectrometry to confirm intermediate structures. For example, H NMR in CDCl can verify indazole ring formation (e.g., δ 8.1–7.2 ppm for aromatic protons) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Assign aromatic protons and substituents (e.g., methoxy group at δ ~3.8 ppm) .
- X-Ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to confirm regiochemistry and hydrogen bonding .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] peaks).
Q. How should researchers handle safety protocols during synthesis?
- Recommendations :
- Use chemical-resistant gloves (tested per EN 374) and eye protection when handling hydrazine hydrate or chlorinating agents (e.g., SOCl) .
- Ensure adequate ventilation to mitigate exposure to volatile intermediates (e.g., DMF, thionyl chloride) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the methoxy group in this compound?
- Strategies :
- Selective Alkylation : Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., KCO) under reflux. Monitor progress via TLC or HPLC .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., NH of indazole) with Boc groups to avoid side reactions .
- Data-Driven Optimization : Vary temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst (e.g., AlCl) to maximize yield .
Q. How can contradictions between spectral data and proposed structures be resolved?
- Approaches :
- Multi-Technique Validation : Cross-validate NMR assignments with X-ray crystallography. For example, if NMR suggests a different regioisomer, solve the crystal structure to confirm .
- Computational Modeling : Use Molecular Operating Environment (MOE) to simulate NMR spectra and compare with experimental data .
- Isotopic Labeling : Synthesize N-labeled analogs to clarify ambiguous nitrogen environments in NMR .
Q. What computational methods predict the reactivity and binding modes of this compound in drug discovery?
- Tools & Workflows :
- Docking Studies : Use MOE or AutoDock to model interactions with target proteins (e.g., kinases or GPCRs) .
- DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for functionalization .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives .
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Methodological Framework :
- In Vitro Assays : Screen for kinase inhibition (e.g., PKA, CDK) using fluorescence-based assays (IC determination) .
- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines .
- SAR Analysis : Synthesize analogs (e.g., 5-fluoro or 3-ethoxy derivatives) to correlate substituents with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
